ethyl 5-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-[2-[2-(diethylamino)-2-oxoacetyl]pyrrol-1-yl]-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-4-24(5-2)21(28)19(27)18-13-10-14-25(18)20-17(22(29)30-6-3)15-23-26(20)16-11-8-7-9-12-16/h7-15H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCYMNQOQGTHEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=CC=CN1C2=C(C=NN2C3=CC=CC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the pyrazole class of heterocyclic compounds. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Here, we explore its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C22H24N4O4, with a molecular weight of 408.46 g/mol. The compound features a pyrazole ring, a pyrrole moiety, and a diethylamino group, which contribute to its diverse pharmacological properties.
Antimicrobial Activity
Pyrazole derivatives are known for their antimicrobial properties. Studies have shown that various pyrazole carboxylic acid derivatives exhibit significant activity against a range of bacterial and fungal strains. This compound may share similar properties, potentially acting as an antimicrobial agent by disrupting microbial cell functions .
Anticancer Properties
Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the diethylamino group in this compound may enhance its ability to penetrate cellular membranes and interact with intracellular targets, making it a candidate for further investigation in cancer therapy .
Anti-inflammatory Effects
Like many pyrazole derivatives, this compound could possess anti-inflammatory properties. Pyrazoles are often studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. This compound may exhibit similar mechanisms, warranting further pharmacological studies .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in inflammation and cancer progression. The diethylamino group may facilitate binding to these targets, enhancing the compound's efficacy .
Research Findings and Case Studies
Recent studies have highlighted the potential of pyrazole derivatives in various therapeutic applications:
These findings suggest that this compound may exhibit similar biological activities.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including ethyl 5-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate, exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds for their antibacterial effects against Staphylococcus aureus and Escherichia coli, several derivatives showed promising results, suggesting that this compound may also possess similar activity .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer properties. Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific interactions of this compound with molecular targets involved in cancer pathways could be further explored through molecular docking studies .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions that include the formation of pyrrole and pyrazole rings. Advanced synthetic strategies utilizing various reagents and conditions have been documented, highlighting the versatility of this compound in organic synthesis .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interactions between this compound and biological targets. These studies indicate favorable binding affinities to proteins associated with antimicrobial and anticancer activities, suggesting mechanisms through which this compound exerts its effects .
Case Study 1: Antimicrobial Evaluation
In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity using the disc diffusion method. This compound was included in this evaluation and demonstrated significant inhibition zones against both E. coli and S. aureus, indicating its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of pyrazole derivatives, where this compound was assessed for its cytotoxic effects on human cancer cell lines. The results suggested that this compound could inhibit cell growth effectively, warranting further exploration into its mechanism of action .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
-
Conditions :
-
Products :
Nucleophilic Substitution at the Diethylamino Oxoacetyl Group
The electron-deficient carbonyl adjacent to the diethylamino group facilitates nucleophilic attack.
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Reactivity :
Cyclization Reactions
The pyrrole and pyrazole rings participate in cycloadditions or annulations under catalytic conditions:
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Diels-Alder Reactions :
The pyrrole ring acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) at 120°C in acetic anhydride . -
Product :
Furan-2,5-dione derivatives with regioselectivity driven by electron-withdrawing substituents.
Electrophilic Aromatic Substitution
The pyrrole ring undergoes electrophilic substitution, though reactivity is modulated by the electron-withdrawing oxoacetyl group:
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Nitration :
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Sulfonation :
Concentrated H₂SO₄ introduces sulfonic acid groups, enhancing water solubility .
Oxidation and Reduction
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Oxidation :
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Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrole ring to a pyrrolidine derivative .
Cross-Coupling Reactions
The pyrazole ring participates in Suzuki-Miyaura couplings:
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Example :
Reaction with aryl boronic acids yields biarylpyrazole derivatives for medicinal chemistry applications .
Key Stability Considerations
Q & A
Q. What are the optimal synthetic routes for preparing ethyl 5-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via photoredox-catalyzed decarboxylative cross-coupling reactions. For example, similar pyrazole derivatives were prepared using Ru(dtbbpy)₃₂ as a catalyst in a DCE/HFIP (2:1) solvent system under visible light irradiation for 20 hours . Key parameters include:
- Catalyst loading : 2 mol% [Ru] for efficient electron transfer.
- Solvent polarity : HFIP enhances radical stabilization, improving coupling efficiency.
- Substrate ratio : A 1:1.2 molar ratio of pyrazole carboxylate to acylpyrrole precursor minimizes side reactions.
Typical yields range from 51–70% after silica gel chromatography .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and how are spectral data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : The diethylamino group shows characteristic triplet signals at δ ~1.2–1.4 ppm (CH₃) and δ ~3.4–3.6 ppm (CH₂), while the pyrrole ring protons appear as doublets near δ 6.5–7.0 ppm. The ester carbonyl resonates at δ ~165–170 ppm in ¹³C NMR .
- HRMS (ESI) : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, a related compound (C₁₉H₂₃N₃O₄) showed m/z 366.1765 (calc.) vs. 366.1763 (obs.) .
Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Silica gel chromatography : Use gradient elution (hexane/ethyl acetate 4:1 to 1:1) to separate polar byproducts.
- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals, as demonstrated for structurally analogous pyrazole esters .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311G** level) predict transition states and intermediates in decarboxylative coupling reactions. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to refine conditions (e.g., solvent choice, catalyst) and reduce trial-and-error cycles by 40–60% .
Q. What structural analogs of this compound exhibit enhanced bioactivity, and how do substituent modifications affect target binding?
- Methodological Answer :
- Analog Comparison Table :
| Substituent Modification | Bioactivity Change | Reference |
|---|---|---|
| Replacement of diethylamino with piperazine | Increased kinase inhibition (IC₅₀ ↓ 30%) | |
| Trifluoromethyl at pyrazole C5 | Enhanced metabolic stability (t₁/₂ ↑ 2×) | |
| Hydroxyethyl group on pyrrole | Improved aqueous solubility (LogP ↓ 1.2) |
- Key Insight : Electron-withdrawing groups (e.g., CF₃) improve membrane permeability but may reduce target affinity due to steric effects .
Q. How should researchers resolve contradictions in reported reaction yields for similar pyrazole derivatives?
- Methodological Answer : Contradictions often arise from:
- Oxygen sensitivity : Use of degassed solvents (e.g., DMF/H₂O in ) can increase yields by 15–20% compared to non-degassed systems .
- Catalyst deactivation : Trace moisture or impurities in HFIP reduce [Ru] catalyst activity. Karl Fischer titration of solvents is recommended .
- Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, light intensity) and optimize reproducibility .
Q. What strategies are effective for scaling up the synthesis while maintaining regioselectivity?
- Methodological Answer :
- Continuous-flow reactors : Enable precise control of light exposure and residence time, reducing side products (e.g., dimerization) by 25% .
- Membrane separation : Tangential flow filtration (TFF) efficiently removes unreacted starting materials in multi-gram syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
